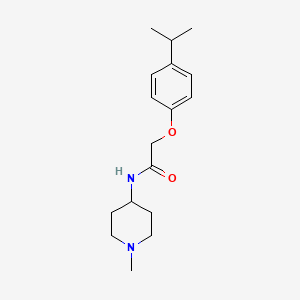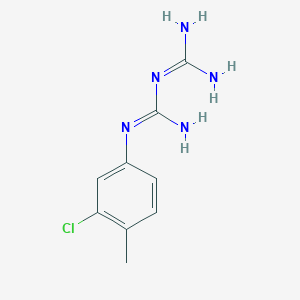![molecular formula C16H15N3O4S B4898391 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a chemical compound that has been widely used in scientific research. It is also known as CSRM-617 or Mambalgin-1. This compound belongs to the family of benzamide derivatives and has been found to have potential therapeutic applications in the field of pain management.
Mechanism of Action
The mechanism of action of 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide involves the inhibition of ASICs. These channels are expressed in sensory neurons and are activated by protons, which are released during tissue damage. The activation of ASICs leads to the sensation of pain. The inhibition of ASICs by this compound leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a specific effect on the ASIC1a subtype of ASICs. This compound has been found to be effective in reducing pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide in lab experiments is its potency and specificity in blocking ASIC1a channels. However, one limitation is that this compound has a short half-life and requires frequent administration.
Future Directions
For research include the development of more potent and selective ASIC inhibitors and the investigation of the role of ASICs in other physiological processes.
Conclusion:
In conclusion, 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a promising compound with potential therapeutic applications in the field of pain management. Its mechanism of action involves the inhibition of ASICs, which are involved in the sensation of pain. Further research is needed to fully understand the safety and efficacy of this compound in humans and to develop more potent and selective ASIC inhibitors.
Synthesis Methods
The synthesis of 5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide involves the reaction of 5-amino-2-methoxybenzoic acid with N-methyl-4-cyanobenzenesulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product.
Scientific Research Applications
5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the field of pain management. It has been found to be a potent blocker of acid-sensing ion channels (ASICs) which are involved in the sensation of pain.
properties
IUPAC Name |
5-[(4-cyanophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-18-16(20)14-9-13(7-8-15(14)23-2)24(21,22)19-12-5-3-11(10-17)4-6-12/h3-9,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAFHTDDMUSKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)

![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![5,10-di-2-furyl-2,7-bis(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4898363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)